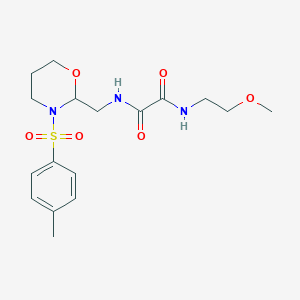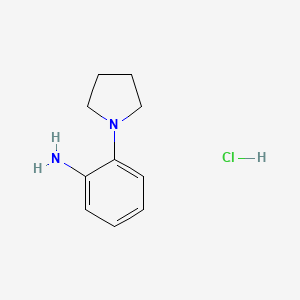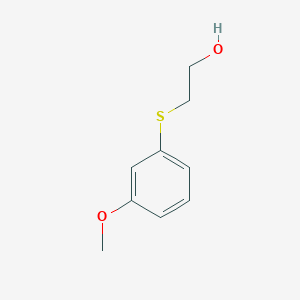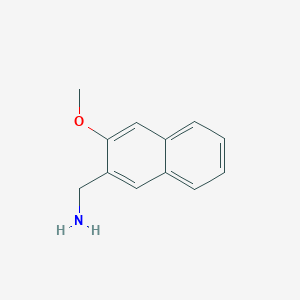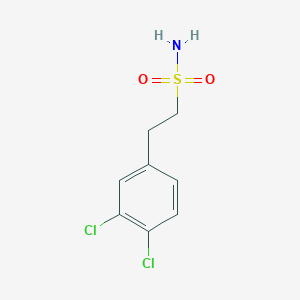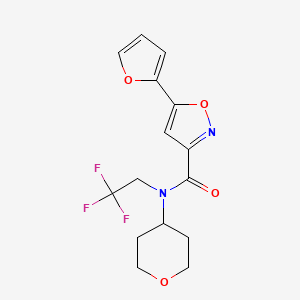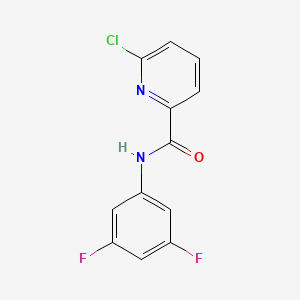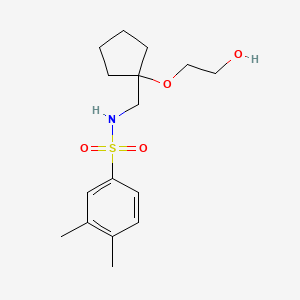
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the functional groups present. For instance, the sulfonamide group could potentially be formed through a reaction between a sulfonyl chloride and an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic ring (benzene), the sulfonamide group, and the cyclopentyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have extensively studied the synthesis and structural characterization of sulfonamide derivatives. For instance, a novel compound was derived from dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, with its structure characterized by SCXRD studies and spectroscopic tools. The investigation into the intermolecular interactions in crystal states and the compound's electronic properties was conducted through computational studies, indicating the compound's stabilization by several interactions (Murthy et al., 2018).
Biological Activities
Sulfonamide compounds have been evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, a series of sulfonamide derivatives were synthesized and tested for their antibacterial and antifungal activities, with some compounds displaying significant activity against a panel of bacteria and fungi. Molecular modeling was performed to understand the interaction of these compounds with specific proteins, indicating their potential therapeutic applications (Ghorab et al., 2017).
Interaction with DNA
The interaction of sulfonamide derivatives with DNA has been a subject of interest, revealing insights into their potential therapeutic applications. Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. The findings suggested that the sulfonamide derivative significantly influences the complexes' interaction with DNA, with some complexes showing promising anticancer activities through apoptosis induction in tumor cells (González-Álvarez et al., 2013).
Pharmacological Studies
In the realm of pharmacology, the study of sulfonamide derivatives extends to their pharmacokinetic properties and interaction with biological systems. For example, a novel sulfonamide anticancer agent, KCN1, was investigated for its in vitro and in vivo anti-cancer activities and pharmacological properties, showing promising results against pancreatic cancer. This study highlighted the potential of KCN1 as a therapeutic agent, providing a basis for its future development (Wang et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-13-5-6-15(11-14(13)2)22(19,20)17-12-16(21-10-9-18)7-3-4-8-16/h5-6,11,17-18H,3-4,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFHICODISMKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

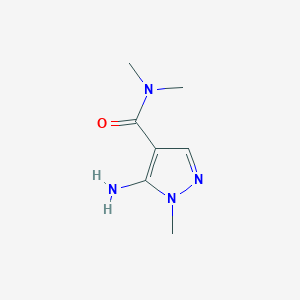
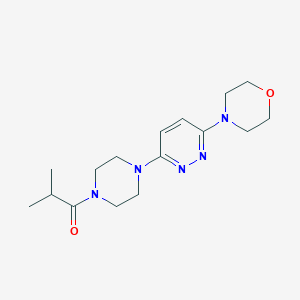
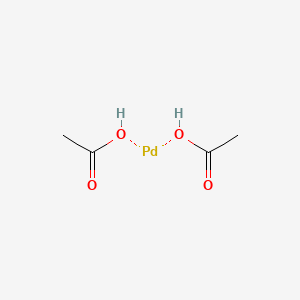
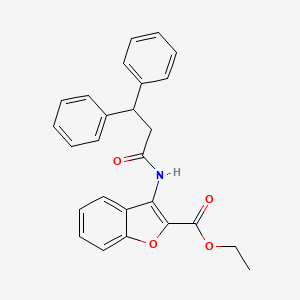
![N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2978053.png)
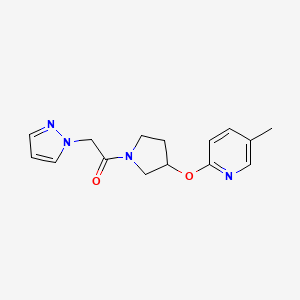
![2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2978058.png)
